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For researchers, scientists, and drug development professionals navigating the complex world
of computational chemistry, selecting the appropriate software package is a critical decision.
This guide provides an objective comparison of the Molecular Orbital Package (MOPAC) with
other prominent semi-empirical software packages, supported by experimental data and
detailed methodologies.

Semi-empirical quantum mechanical (SQM) methods offer a computationally efficient
alternative to ab initio methods, making them particularly valuable for the study of large
molecular systems, such as those encountered in drug design and materials science.[1][2]
MOPAC, a long-standing and widely used package, has been at the forefront of semi-empirical
model development for over four decades.[3][4] This guide will compare MOPAC's performance
and features against other notable semi-empirical packages and methods.

Overview of MOPAC and Its Core Methods

MOPAC is a robust software package that implements a variety of semi-empirical quantum
chemistry methods based on the Neglect of Diatomic Differential Overlap (NDDO)
approximation.[4] Its primary application lies in gas-phase thermochemistry, but modern
versions have expanded capabilities for solvated molecules, crystalline solids, and proteins.
The most prominent methods within MOPAC are the Parameterized Models (PMx), including
PM6 and PM7, which have been developed to succeed earlier methods like AM1 and PM3. A
key feature of MOPAC is its MOZYME solver, which enables rapid calculations on systems with
thousands of atoms, making it particularly suitable for protein modeling.
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Comparison with Other Semi-Empirical Packages
and Methods

The landscape of semi-empirical quantum chemistry includes a variety of methods and
software packages, each with its own strengths and weaknesses. The following sections
provide a comparative analysis of MOPAC with its main competitors.

NDDO-based Methods: A Shared Foundation

MOPAC's core methods (PMx, AM1, PM3) belong to the NDDO family of semi-empirical
methods. Other software packages like Gaussian, GAMESS, and ORCA also implement these
and other NDDO-based methods such as RM1 and MNDO.

A key distinction between these methods lies in their parameterization. For instance, AM1 was
developed to improve upon MNDO by modifying the core-core repulsion to better describe
hydrogen bonds. PM3, in turn, was parameterized to reproduce a larger set of molecular
properties compared to AM1. RM1 was later developed as a reparameterization of AM1,
showing improved performance for properties like enthalpies of formation and dipole moments.

The following diagram illustrates the developmental relationship between these key NDDO-
based methods.
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Fig. 1: Developmental history of key NDDO-based semi-empirical methods.

Density Functional Tight Binding (DFTB) and Extended
Tight Binding (XxTB)
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Distinct from the NDDO-based methods, Density Functional Tight Binding (DFTB) is a semi-
empirical approach derived from Density Functional Theory (DFT). Implemented in packages
like DFTB+ and more recently in the XTB software with the GFN-xTB methods, DFTB offers a
different set of approximations and parameterization strategies.

The GFN-XTB methods, particularly GFN2-xTB, have gained popularity due to their broad
parameterization across the periodic table and their good performance for geometries,
frequencies, and noncovalent interactions.

The following diagram outlines the conceptual separation of these methods.
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Fig. 2: Major families of semi-empirical methods and their implementation in common software
packages.

Performance Comparison: Quantitative Data
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The accuracy of semi-empirical methods is highly dependent on the system and property of
interest. Benchmark studies provide valuable insights into their relative performance.

Performance of MOPAC's PM7 and PM6-D3H4 Methods

Within MOPAC, PM7 and PM6-D3H4 are considered the most accurate methods for general
use. The table below summarizes their performance for various properties based on data from
the MOPAC website.

Number of Data

Property PM7 (AUE) PM6-D3H4 (AUE) .
Points
Standard Heats of
. 8.52 10.39 3145

Formation (kcal/mol)
Bond Lengths (A) 0.084 0.081 2561
Dipole Moments

0.81 0.53 302
(Debye)
lonization Potential

0.55 0.50 380
(eV)
Polarizabilities (o, A%)  0.185 0.250 76

Heats of Formation of
Solids (kcal/mol)

All Solids 15.1 91.8

Organic Compounds 6.3 11.4

AUE: Average
Unsigned Error. Data
sourced from the
official MOPAC

website.

As the data indicates, PM7 generally shows lower errors for heats of formation, especially for
solids, while PM6-D3H4 can be more accurate for geometries and dipole moments.
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Performance in Drug Design Relevant Systems

A benchmark study on systems relevant to computer-aided drug design provides a comparison
of various SQM methods. The study utilized a dataset of protein-ligand complexes (PLA15) to
evaluate the accuracy of interaction energies.

Average Relative Error (%) on PLA15

Method

Dataset
AM1 55.9
PM6 31.5
PM7 -24.1
PM6-D3H4 -9.4
DFTB3-D3H4 -11.1

Data from "Benchmarking of Semiempirical
Quantum-Mechanical Methods on Systems

Relevant to Computer-Aided Drug Design”

These results highlight the importance of corrections for noncovalent interactions, with methods
like PM6-D3H4 and DFTB3-D3H4 outperforming their uncorrected counterparts.

Experimental Protocols and Benchmarking
Methodologies

The quantitative data presented above is derived from rigorous benchmarking studies. A
common workflow for such studies is outlined below.
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Fig. 3: A generalized workflow for benchmarking semi-empirical methods.

Key Benchmark Datasets

Several well-established benchmark datasets are used to evaluate the performance of semi-

empirical methods:

e PLF547 and PLA15: These datasets are derived from protein-ligand complexes and are
specifically designed for assessing the performance of methods in drug design applications.

e S66 and S22: These datasets contain a collection of noncovalent complexes with accurate
interaction energies, crucial for evaluating a method's ability to describe intermolecular

forces.
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e W4-11, GMTKN3O0, and CE345: These are extensive datasets used for benchmarking
general ground-state properties, including atomization energies, reaction energies, and
heats of formation.

Computational Protocol Example: Protein-Ligand
Interaction Energy

A typical protocol for calculating protein-ligand interaction energies in a benchmark study
involves:

o System Preparation: Starting from a high-resolution crystal structure of a protein-ligand
complex, hydrogen atoms are added and the structure is initially optimized using a molecular
mechanics force field.

o Reference Calculation: High-accuracy quantum mechanical calculations, often at the
CCSD(T)/CBS level, are performed on fragments of the protein active site interacting with
the ligand to obtain benchmark interaction energies.

o Semi-Empirical Calculations: The geometries of the full protein-ligand complexes are
optimized using the semi-empirical methods being tested.

« Interaction Energy Calculation: The interaction energy is calculated as the difference
between the energy of the complex and the sum of the energies of the isolated protein and
ligand.

o Error Analysis: The interaction energies calculated with the semi-empirical methods are
compared to the high-level reference data to determine the accuracy of each method.

Conclusion

MOPAC remains a powerful and relevant tool in the computational chemist's arsenal,
particularly for large systems where ab initio methods are computationally prohibitive. Its PM7
and PM6-D3H4 methods offer a good balance of speed and accuracy for a range of
applications.

For general thermochemistry, particularly for solid-state systems, PM7 is often the method of
choice within MOPAC. For applications where noncovalent interactions are dominant, such as
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in drug design, dispersion-corrected methods like PM6-D3H4 or methods from the DFTB/XTB
family often provide superior performance.

The choice of a semi-empirical package and method should ultimately be guided by the
specific research question, the size of the system, and the properties of interest. Researchers
are encouraged to consult recent benchmark studies and consider the strengths and limitations
of each method before embarking on their computational investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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